5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
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Properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O2/c24-18-3-1-2-17(14-18)22(30)28-10-12-29(13-11-28)23-20(15-26)27-21(31-23)9-6-16-4-7-19(25)8-5-16/h1-9,14H,10-13H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOFCDKTVDFFJJ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperazine moiety : Known for its role in various biological activities.
- Chlorobenzoyl group : Enhances the compound's lipophilicity and potential receptor interactions.
- Oxazole ring : Contributes to the stability and reactivity of the molecule.
- Carbonitrile group : May participate in various chemical reactions, influencing biological activity.
The molecular formula is with a molecular weight of approximately 462.9 g/mol.
Anticancer Properties
Research indicates that compounds with similar structures often exhibit significant anticancer activity. For example, computational predictions using the Prediction of Activity Spectra for Substances (PASS) tool suggest that this compound may interact with targets involved in cancer pathways, potentially inhibiting tumor growth or promoting apoptosis in cancer cells.
Case Study : In vitro assays have shown that derivatives of oxazole compounds can inhibit cell proliferation in various cancer cell lines. The specific mechanisms may include modulation of signaling pathways such as apoptosis and cell cycle regulation .
Neuropharmacological Effects
The piperazine ring is associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. Studies on related piperazine derivatives indicate their potential to modulate neurotransmitter systems, particularly serotonin and dopamine receptors.
Case Study : A study demonstrated that piperazine-based compounds could significantly reduce anxiety-like behaviors in rodent models, suggesting a pathway for further exploration of this compound's effects on the central nervous system .
The exact mechanism of action for this compound is likely multifaceted. Potential interactions include:
- Enzyme inhibition : The carbonitrile group may act as a nucleophile, participating in enzyme inhibition.
- Receptor binding : The structural components may allow binding to various receptors involved in disease pathways.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperazine Derivative : Reaction of 3-chlorobenzoyl chloride with piperazine.
- Synthesis of the Oxazole Ring : Cyclization reaction involving an appropriate precursor.
- Introduction of Ethenyl and Carbonitrile Groups : Final modifications to achieve the desired structure.
Specific reaction conditions are optimized to ensure high yields and purity .
Comparative Analysis
To understand the potential of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine ring | Potential mGluR5 antagonist |
| 4-(5-Methylindolyl)-2-methylheptylguanidinothiazole | Indole and thiazole rings | Active against opioid receptors |
| 1-[2-(4-Chlorophenyl)thiazol-4-yl]-N,N-dimethylmethanamine | Thiazole and amine groups | Anticancer properties |
These comparisons highlight the diversity within this chemical class and underscore the potential therapeutic applications of this compound .
Scientific Research Applications
Pharmacological Applications
The compound's pharmacological potential has been explored through various studies:
-
Anticancer Activity :
- Preliminary studies indicate that compounds with similar structures may exhibit significant activity against cancer cell lines. Computational tools like PASS (Prediction of Activity Spectra for Substances) suggest that this compound could interact with targets involved in cancer pathways, potentially leading to therapeutic applications in oncology .
- Central Nervous System Disorders :
- Antimicrobial Activity :
Research Findings and Case Studies
Several studies have documented the biological activity and potential applications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
